BAY 11-7082 (CAS: 19542-67-7) is a synthetic, irreversible inhibitor classically characterized by its ability to block TNFα-induced IκBα phosphorylation (NF-κB pathway) via covalent modification of reactive cysteines. Beyond its primary role as an IKK inhibitor, it is highly valued in pharmacological procurement as a direct alkylating inhibitor of the NLRP3 inflammasome and a potent covalent modifier of E1 and E2 ubiquitin-conjugating enzymes (such as Ubc13 and UbcH7). Supplied as a crystalline solid, it requires strict handling protocols—specifically dissolution in DMSO or DMF prior to aqueous dilution—to maintain its active Michael acceptor moiety. Its broad-spectrum, multi-pathway suppression profile makes it a foundational benchmark reagent for inflammation, apoptosis, and ubiquitin-proteasome system (UPS) research .
Substituting BAY 11-7082 with highly selective in-class inhibitors fundamentally alters assay outcomes due to its unique polypharmacology. For example, replacing it with the potent NLRP3 inhibitor MCC950 eliminates the suppression of the NF-κB-dependent 'priming' phase, as MCC950 strictly targets NLRP3 activation without affecting upstream transcription. Similarly, while its structural analog BAY 11-7085 shares a similar IC50 for IκBα phosphorylation, BAY 11-7082 has been far more extensively validated as a covalent modifier of E1 (Ube1) and E2 ubiquitin enzymes. Using a generic or purely selective inhibitor in assays requiring simultaneous blockade of inflammatory transcription, inflammasome assembly, and ubiquitin thioester transfer will result in incomplete pathway suppression and irreproducible phenotypic data [1].
In macrophage models of inflammation, selective inhibitors like MCC950 potently block NLRP3 complex assembly but fail to inhibit the upstream NF-κB-mediated transcription of pro-IL-1β (the priming phase). BAY 11-7082, at concentrations of 10–15 μM, uniquely inhibits both the NF-κB priming step and directly alkylates the NLRP3 ATPase domain, providing a dual-stage blockade of the inflammatory cascade [1].
| Evidence Dimension | Inflammasome pathway suppression scope |
| Target Compound Data | BAY 11-7082 (Inhibits both NF-κB priming and NLRP3 activation at ~10 μM) |
| Comparator Or Baseline | MCC950 (Inhibits only NLRP3 activation, IC50 ~7 nM, zero effect on priming) |
| Quantified Difference | BAY 11-7082 provides broader pathway coverage (priming + activation) despite lower absolute potency. |
| Conditions | LPS-primed BMDMs (Bone Marrow-Derived Macrophages) stimulated with ATP/nigericin |
Procurement should prioritize BAY 11-7082 when the experimental design requires complete shutdown of the IL-1β production pipeline rather than isolated downstream complex inhibition.
BAY 11-7082 functions as a potent covalent modifier of ubiquitin-conjugating enzymes via Michael addition to reactive cysteines. In fluorescent confocal on-bead assays, BAY 11-7082 inhibited Ube1 (E1 enzyme) with an IC50 of < 1 μM. Notably, its overall inhibitory effect on the downstream E6AP ubiquitination cascade was strictly quantified to be stronger than that of PYR-41, a widely used, dedicated E1 inhibitor [1].
| Evidence Dimension | Ube1 inhibition and cascade suppression |
| Target Compound Data | BAY 11-7082 (Ube1 IC50 < 1 μM) |
| Comparator Or Baseline | PYR-41 (Standard E1 inhibitor baseline) |
| Quantified Difference | BAY 11-7082 demonstrated a stronger overall suppression of E6AP ubiquitination than the dedicated E1 inhibitor PYR-41. |
| Conditions | Multi-step UPS-CONA assay (Ube1-Ube2L3-E6AP cascade) |
Justifies the selection of BAY 11-7082 as a highly efficient, broad-spectrum UPS inhibitor capable of outperforming specialized E1 inhibitors in complex cascade assays.
The processability of BAY 11-7082 is heavily dependent on solvent selection. It achieves high solubility in organic solvents (up to 25 mg/mL in DMSO or DMF). However, when diluted into aqueous buffers (e.g., a 1:3 DMF:PBS ratio), maximum solubility drops to approximately 0.25 mg/mL. Furthermore, the active Michael acceptor is susceptible to hydrolysis; aqueous solutions degrade rapidly and must be discarded within 24 hours to prevent assay failure .
| Evidence Dimension | Maximum solubility and solution half-life |
| Target Compound Data | BAY 11-7082 (25 mg/mL in DMSO; <24 hour stability in aqueous buffer) |
| Comparator Or Baseline | Standard stable biochemicals (indefinite aqueous stability) |
| Quantified Difference | 100-fold reduction in solubility upon aqueous dilution, with a strict 24-hour usability window. |
| Conditions | Stock preparation in DMSO/DMF vs. working dilution in PBS (pH 7.2) |
Procurement and lab managers must ensure DMSO/DMF availability and enforce fresh-daily preparation protocols to avoid costly false negatives in cellular assays.
BAY 11-7082 irreversibly inhibits TNFα-induced IκBα phosphorylation with an established IC50 of 10 μM. While its structural analog BAY 11-7085 exhibits the exact same IC50 (10 μM) for this specific target, BAY 11-7082 is overwhelmingly preferred in literature as the benchmark standard due to its well-characterized secondary effects on the ubiquitin-proteasome system and inflammasome, making it a more versatile procurement choice for broad inflammatory profiling .
| Evidence Dimension | TNFα-induced IκBα phosphorylation IC50 |
| Target Compound Data | BAY 11-7082 (IC50 = 10 μM) |
| Comparator Or Baseline | BAY 11-7085 (IC50 = 10 μM) |
| Quantified Difference | Equivalent primary potency, but BAY 11-7082 offers broader, better-documented polypharmacology. |
| Conditions | TNFα-stimulated tumor cells / HUVEC models |
Buyers choosing between the two analogs should select BAY 11-7082 to maximize assay versatility and ensure direct comparability with the largest volume of published benchmark data.
Because BAY 11-7082 inhibits both the NF-κB-driven priming phase and the direct assembly of the NLRP3 inflammasome, it is the optimal positive control for assays evaluating broad-spectrum anti-inflammatory drug candidates. It is specifically deployed in macrophage models (e.g., BMDMs) where complete suppression of IL-1β release is required, a feat unachievable by highly selective downstream inhibitors like MCC950[1].
BAY 11-7082 is utilized as a potent covalent modifier of reactive cysteines in E1 (Ube1) and E2 (Ubc13, UbcH7) enzymes. It is heavily procured for in vitro ubiquitination assays and fluorescent confocal on-bead assays to halt thioester transfer, effectively blocking the formation of Lys63-linked and linear polyubiquitin chains by E3 ligases like LUBAC [2].
In cancer research, particularly involving HTLV-I-infected T-cell lines or gastric cancer cells, BAY 11-7082 is applied to force apoptosis and S-phase arrest. Its irreversible inhibition of IKK prevents the nuclear translocation of NF-κB, stripping tumor cells of a critical survival and proliferation pathway .
Irritant